2,4-Dimethyl-5-nitrobenzotrifluoride
Overview
Description
2,4-Dimethyl-5-nitrobenzotrifluoride is a chemical compound with the molecular formula C9H7F3NO2. It is a yellow crystalline solid commonly used in various fields, including medical, environmental, and industrial research. This compound is part of the nitrobenzotrifluoride family, which is known for its unique chemical properties and applications.
Scientific Research Applications
2,4-Dimethyl-5-nitrobenzotrifluoride is employed in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is utilized in the synthesis of potential drug candidates and in medicinal chemistry research.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-5-nitrobenzotrifluoride can be synthesized through the nitration of 2,4-dimethylbenzotrifluoride. . The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified through crystallization or distillation techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-5-nitrobenzotrifluoride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.
Major Products Formed
Reduction: The major product formed is 2,4-dimethyl-5-aminobenzotrifluoride.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-5-nitrobenzotrifluoride involves its interaction with specific molecular targets. The nitro group in the compound can undergo reduction to form reactive intermediates, which can then interact with biological molecules. These interactions can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,4-Dimethyl-5-nitrobenzotrifluoride is unique due to the presence of both methyl and nitro groups on the aromatic ring, which imparts distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
1,5-dimethyl-2-nitro-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-5-3-6(2)8(13(14)15)4-7(5)9(10,11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRYPTHOPWUPOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378971 | |
Record name | 2,4-Dimethyl-5-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261945-82-8 | |
Record name | 2,4-Dimethyl-5-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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